molecular formula C13H7Cl2N3O2 B11798737 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid

Cat. No.: B11798737
M. Wt: 308.12 g/mol
InChI Key: LULFMMNQOXLRNZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core with a carboxylic acid functional group and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl ring and carboxylic acid group make it particularly versatile for various applications .

Properties

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H7Cl2N3O2/c14-7-1-2-9(15)8(5-7)11-12(13(19)20)18-4-3-16-6-10(18)17-11/h1-6H,(H,19,20)

InChI Key

LULFMMNQOXLRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N3C=CN=CC3=N2)C(=O)O)Cl

Origin of Product

United States

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